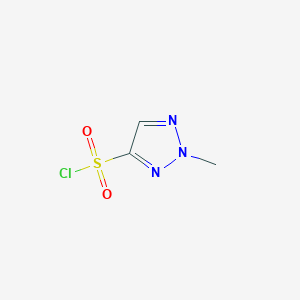
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide, commonly known as OPES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPES has been found to exhibit promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In
Scientific Research Applications
Antioxidant Capacity Assessment Methods
Antioxidant research applications often involve evaluating the capacity of compounds to inhibit oxidation processes. One review focuses on elucidating the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the specific reactions, such as coupling, that might bias comparisons between antioxidants (Ilyasov et al., 2020). Another critical review summarizes the chemical principles of various antioxidant capacity assays, categorizing them into hydrogen atom transfer (HAT) reactions and electron transfer (ET) assays, which include methods like ORAC, TEAC, and FRAP (Huang, Ou, & Prior, 2005).
Antibacterial and Antitumour Applications
Sulfonamides, a group to which the compound might be related based on its nomenclature, are highlighted for their significant biological properties, including antibacterial, antifungal, antioxidant, and antitumour properties. A review by Azevedo-Barbosa et al. (2020) covers the medicinal chemistry aspects of sulfonamides, emphasizing their importance in the development of bioactive substances with a focus on potential antitumour properties (Azevedo-Barbosa et al., 2020).
Environmental Impact and Remediation
The presence of sulfonamide antibiotics in the environment and their potential impact on human health and ecosystems have been extensively reviewed. One paper discusses the occurrence, fate, and behavior of sulfonamides in aquatic environments, addressing the concern over their environmental fate and implications for water treatment technologies (Baran et al., 2011).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-14-7-4-8-15-17(14)10-9-16-22(19,20)12-11-21-13-5-2-1-3-6-13/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYACTOYYHEADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)
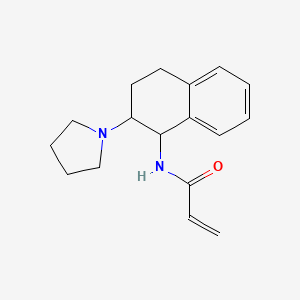
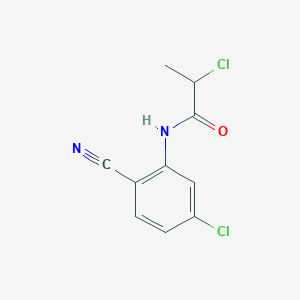
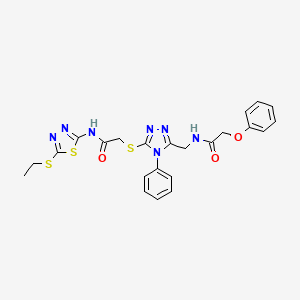
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443108.png)
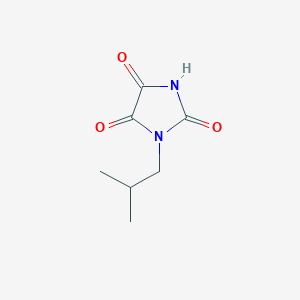
![N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2443110.png)
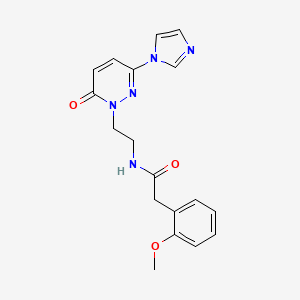

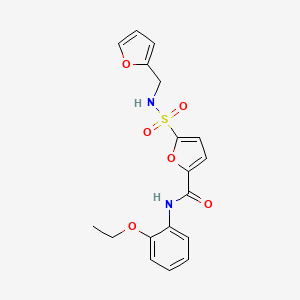
![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)
